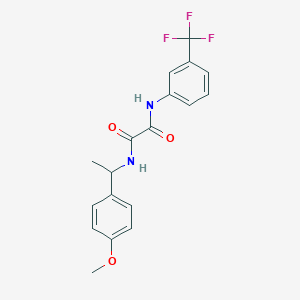
N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, also known as TROX-1, is a small molecule inhibitor that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to modulate the activity of a specific ion channel, which makes it a promising candidate for the treatment of various diseases.
作用机制
N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide acts as a non-competitive inhibitor of TRPV1 by binding to a specific site on the channel. This binding results in the stabilization of the closed state of the channel, preventing the influx of calcium ions and the subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The inhibition of TRPV1 by N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated a reduction in calcium influx, the inhibition of neuropeptide release, and the attenuation of nociceptive responses. In vivo studies have shown a reduction in pain behavior in animal models of inflammatory and neuropathic pain.
实验室实验的优点和局限性
One of the main advantages of using N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide in lab experiments is its specificity for TRPV1. This allows researchers to selectively manipulate the activity of this channel without affecting other ion channels or receptors. However, one limitation of N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is its relatively low potency, which requires the use of higher concentrations in experiments.
未来方向
There are several future directions for the study of N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide and its potential therapeutic applications. One direction is the exploration of its efficacy in different disease models, such as cancer and diabetes. Another direction is the development of more potent analogs of N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide that can be used at lower concentrations. Additionally, the elucidation of the crystal structure of N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide bound to TRPV1 could provide insights into the mechanism of action of this compound and aid in the development of more potent inhibitors.
合成方法
The synthesis of N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide involves a multi-step process that requires the use of several reagents and solvents. The process starts with the reaction of 4-methoxyphenethylamine with 3-trifluoromethylbenzoyl chloride, followed by the addition of oxalyl chloride and triethylamine. The resulting product is then purified using column chromatography to obtain N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide in its pure form.
科学研究应用
N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been extensively studied in the field of ion channel research, specifically in the context of the transient receptor potential vanilloid 1 (TRPV1) channel. This channel is involved in the sensation of pain and has been implicated in various diseases such as chronic pain, inflammation, and cancer. N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been shown to inhibit TRPV1 activity, making it a potential therapeutic agent for the treatment of these diseases.
属性
IUPAC Name |
N'-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c1-11(12-6-8-15(26-2)9-7-12)22-16(24)17(25)23-14-5-3-4-13(10-14)18(19,20)21/h3-11H,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHZKWVOMOGSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

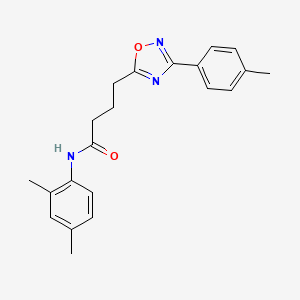
![N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720927.png)





![6-Amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7720973.png)

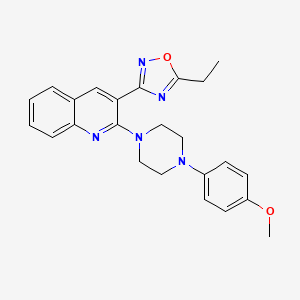
![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7720990.png)
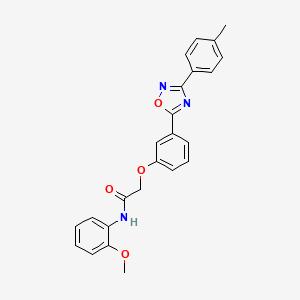
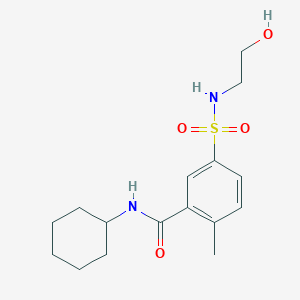
![2-[4-(Phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7721008.png)